molecular formula C15H30N2O2 B12884484 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one CAS No. 113854-98-1

3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one

Cat. No.: B12884484
CAS No.: 113854-98-1
M. Wt: 270.41 g/mol
InChI Key: BCLRRDQXGJJQAM-UHFFFAOYSA-N
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Description

Structural Elucidation of 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name, 3-[4-(octylamino)butyl]-1,3-oxazolidin-4-one , adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent heterocycle is a 1,3-oxazolidin-4-one ring, a five-membered structure containing one oxygen atom at position 1, one nitrogen atom at position 3, and a ketone group at position 4. The substituent 4-(octylamino)butyl is attached to the nitrogen atom at position 3, forming a branched alkylamine side chain.

The numerical locants follow these rules:

  • The oxazolidinone ring is numbered starting from the oxygen atom (position 1), proceeding to the nitrogen (position 3).
  • The ketone group occupies position 4.
  • The butyl chain extends from the nitrogen at position 3, with the octylamino group attached to the fourth carbon of this side chain.

Table 1: Key Identifiers of 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one

Property Value Source
Molecular Formula C₁₅H₃₀N₂O₂
Molecular Weight 270.41 g/mol
SMILES O=C1N(CCCCNCCCCCCCC)COC1

Molecular Architecture Analysis

Core Oxazolidinone Ring Configuration

The 1,3-oxazolidin-4-one ring comprises three carbons, one oxygen, and one nitrogen atom. Key features include:

  • Position 1 : Oxygen atom forming an ether linkage with C2.
  • Position 3 : Nitrogen atom bonded to C2 and C4, with a single bond to the butyl side chain.
  • Position 4 : Ketone group (C=O) critical for electronic conjugation and hydrogen-bonding potential.

The ring adopts a puckered conformation to minimize steric strain, with bond angles close to 109.5° for sp³-hybridized atoms. Density functional theory (DFT) calculations suggest a slight distortion from planarity due to the substituent’s steric bulk.

Substituent Topology: Octylamino-Butyl Side Chain

The 4-(octylamino)butyl substituent consists of:

  • A butyl chain (four-carbon alkyl group) bonded to the oxazolidinone nitrogen.
  • An octylamino group (-NH-C₈H₁₇) attached to the terminal carbon of the butyl chain.

Spatial Arrangement :

  • The butyl chain adopts a staggered conformation, reducing gauche interactions.
  • The octylamino group extends linearly, creating a hydrophobic domain.
  • The amine group (-NH-) participates in hydrogen bonding, enhancing solubility in polar solvents.

Electronic Effects :

  • Electron-donating alkyl chains increase the basicity of the oxazolidinone nitrogen.
  • The ketone group at C4 withdraws electron density, polarizing the ring.

Comparative Structural Analysis with Related Oxazolidinone Derivatives

Table 2: Structural Comparison with Linezolid and Sutezolid

Feature 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one Linezolid Sutezolid
Core Ring 1,3-oxazolidin-4-one 1,3-oxazolidin-2-one 1,3-oxazolidin-2-one
C5 Substituent None Acetamidomethyl Thiomorpholine
N-Aryl Group Absent Fluorophenyl Pyridinyl
Side Chain 4-(Octylamino)butyl Morpholine Piperazine

Key Differences :

  • Ketone Position : Unlike Linezolid and Sutezolid (ketone at C2), this compound places the ketone at C4, altering electronic distribution.
  • Side Chain Hydrophobicity : The octylamino-butyl chain introduces significant lipophilicity compared to the morpholine or piperazine groups in clinical oxazolidinones.
  • Lack of Aromatic Groups : The absence of fluorophenyl or pyridinyl rings reduces π-stacking interactions, potentially limiting ribosomal binding affinity.

Functional Implications :

  • The elongated alkyl chain may enhance membrane permeability but reduce water solubility.
  • The lack of an aryl group at N3 distinguishes it from antibiotics like Linezolid, suggesting a divergent mechanism of action.

Properties

CAS No.

113854-98-1

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

3-[4-(octylamino)butyl]-1,3-oxazolidin-4-one

InChI

InChI=1S/C15H30N2O2/c1-2-3-4-5-6-7-10-16-11-8-9-12-17-14-19-13-15(17)18/h16H,2-14H2,1H3

InChI Key

BCLRRDQXGJJQAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCCCN1COCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Octylamino)butyl)oxazolidin-4-one typically involves the reaction of an appropriate oxazolidinone precursor with an octylamine derivative. One common method involves the use of urea and ethanolamine reagents under microwave irradiation, which facilitates the formation of the oxazolidinone ring . Another approach includes the palladium-catalyzed N-arylation of oxazolidinones with aryl bromides .

Industrial Production Methods

Industrial production of oxazolidinones, including 3-(4-(Octylamino)butyl)oxazolidin-4-one, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Octylamino)butyl)oxazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing groups, while reduction may yield simpler oxazolidinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one exhibit significant antimicrobial properties. The presence of the oxazolidinone structure is crucial as it is known to enhance antibacterial activity against various pathogens.

  • Mechanism of Action :
    • The oxazolidinone ring system interferes with bacterial protein synthesis by binding to the ribosomal subunit, thus inhibiting growth.
    • Studies have shown that derivatives of oxazolidinones can exhibit activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
  • Case Studies :
    • A study demonstrated that derivatives containing the oxazolidinone core showed minimum inhibitory concentrations (MICs) as low as 1 µg/mL against MRSA strains, indicating potent antibacterial effects .
    • Another investigation highlighted the synthesis of hybrid compounds incorporating oxazolidinones which exhibited enhanced antibacterial activity compared to traditional antibiotics .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory applications:

  • Research Findings :
    • Similar compounds have been documented to possess anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators. This suggests a pathway for 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one to be explored in inflammatory disease models .
    • Case studies involving related oxazolidinone derivatives have shown reductions in inflammation markers in animal models, paving the way for further exploration of this compound's therapeutic potential.

Novel Drug Formulations

The unique chemical properties of 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one make it a valuable candidate in drug design:

  • Targeting Specific Pathways :
    • Its ability to modulate specific biological pathways can be exploited in designing drugs targeting bacterial infections and inflammatory diseases.
    • Researchers are investigating its use as a scaffold for developing new drugs that can overcome resistance mechanisms seen in current antibiotics .

Potential for Combination Therapies

The compound may also play a role in combination therapies:

  • Synergistic Effects :
    • Preliminary studies suggest that when combined with other antimicrobial agents, 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one can enhance efficacy and reduce the likelihood of resistance development .
    • This approach could be particularly beneficial in treating complex infections where single-agent therapies fail.

Mechanism of Action

The mechanism of action of 3-(4-(Octylamino)butyl)oxazolidin-4-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis . This unique mechanism of action ensures high antibiotic efficiency and low susceptibility to resistance mechanisms.

Comparison with Similar Compounds

Structural Features

The following table compares key structural differences among analogous compounds:

Compound Name Substituent at Position 3/4/5 Molecular Weight (g/mol) Key Functional Groups Reference
3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one 4-(Octylamino)butyl at position 3 Not reported Oxazolidinone, amine, alkyl Target compound
2,2,5-trimethyl-1,3-oxazolidin-4-one Methyl groups at positions 2, 2, and 5 129.16 Oxazolidinone, methyl
4-(3-Methylbutyl)-1,3-oxazolidin-2-one 3-Methylbutyl at position 4 157.21 Oxazolidinone, branched alkyl
4-Benzyl-5-(tridecafluorooctyl)-1,3-oxazolidin-2-one Benzyl and fluorinated octyl at positions 4/5 537.29 (C₁₈H₁₄F₁₃NO₂) Oxazolidinone, fluorocarbon

Key Observations :

  • Substituent Effects: The octylamino-butyl chain in the target compound introduces a long, flexible alkylamine moiety, contrasting with the shorter branched alkyl (e.g., 3-methylbutyl in ) or fluorinated chains (e.g., tridecafluorooctyl in ). Fluorinated analogs exhibit enhanced lipophilicity and metabolic stability .

Physicochemical Properties

  • Molecular Weight : The target compound likely has a higher molecular weight (>250 g/mol) compared to simpler analogs like 2,2,5-trimethyl-1,3-oxazolidin-4-one (129.16 g/mol) and 4-(3-methylbutyl)-1,3-oxazolidin-2-one (157.21 g/mol) . This impacts solubility and bioavailability.
  • Lipophilicity: The octylamino group may increase logP values relative to non-polar methyl or benzyl substituents. Fluorinated analogs (e.g., ) exhibit extreme hydrophobicity due to perfluorinated chains.
  • Hydrogen Bonding: The amine group in the target compound enhances H-bond donor capacity (1 donor vs. 0 in methylated analogs ), which could influence receptor binding or crystallinity.

Biological Activity

3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one features an oxazolidinone ring, which is known for its role in various biological activities. The octylamino group enhances lipophilicity, potentially influencing the compound's bioavailability and interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that oxazolidinones exhibit antimicrobial properties, particularly against Gram-positive bacteria. The mechanism typically involves inhibition of protein synthesis by binding to the bacterial ribosome.

2. Anticancer Properties

Studies have shown that compounds with oxazolidinone structures can induce apoptosis in cancer cells. The proposed mechanism includes the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases involved in the apoptotic pathway.

3. Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Oxazolidinones have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6).

Case Studies and Research Findings

Several studies have investigated the biological activity of oxazolidinone derivatives, providing insights into their mechanisms and efficacy.

Case Study 1: Anticancer Activity

A study focused on a related oxazolidinone compound demonstrated significant cytotoxicity against K562 leukemia cells. The compound induced apoptosis via mitochondrial pathways, evidenced by increased caspase activity and ROS production after treatment .

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial effects of various oxazolidinone derivatives against Staphylococcus aureus. Results indicated that modifications to the side chains significantly influenced antibacterial potency .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of protein synthesis
AnticancerInduction of apoptosis via ROS generation
Anti-inflammatoryModulation of cytokine release

Q & A

Q. What are the standard protocols for synthesizing 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one, and how can purity be ensured?

Synthesis typically involves condensation reactions between primary amines and carbonyl precursors. For example, oxazolidinone derivatives are often synthesized via cyclization of β-amino alcohols with carbonyl reagents under acidic or basic conditions . Purification methods include column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization using solvents like ethanol. Purity is validated via HPLC (>95% by area normalization) and melting point consistency .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

X-ray crystallography is the gold standard for confirming molecular conformation. For instance, related oxazolidinones exhibit planar oxazolidinone rings and extended alkyl chains, with hydrogen bonding influencing crystal packing . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to verify substituent integration (e.g., octylamino protons at δ 1.2–1.5 ppm).
  • FT-IR : Peaks at ~1750 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .

Q. What role does the oxazolidinone moiety play in the compound’s reactivity or biological activity?

The oxazolidinone core acts as a rigid scaffold, stabilizing transition states in asymmetric synthesis. Its electron-withdrawing nature enhances electrophilic reactivity at the 4-position, facilitating nucleophilic substitutions. In biological contexts, it may mimic peptide bonds, enabling interactions with enzymes or receptors .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., unexpected dihedral angles in X-ray vs. NMR-derived models) require iterative refinement. Software like SHELXL ( ) optimizes structural parameters against diffraction data while cross-validating with spectroscopic constraints. For example, hydrogen bonding observed in crystallography (e.g., N-H···O interactions at 2.8–3.0 Å) should align with IR/NMR hydrogen bonding shifts .

Q. What strategies optimize reaction yields for derivatives of this compound under varying conditions?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic alkyl chains.
  • Temperature control : Reflux (~120°C) improves kinetics but requires inert atmospheres to prevent oxidation .

Q. How do intermolecular interactions (e.g., hydrogen bonding, hydrophobic packing) influence crystallization?

X-ray studies of analogous compounds show that alkyl chains (e.g., octyl groups) adopt extended conformations, forming hydrophobic layers. Hydrogen bonds between oxazolidinone carbonyls and amine protons create 1D or 2D networks, critical for crystal stability. Inversion centers in the lattice may further stabilize packing .

Q. What computational methods predict stereochemical outcomes in asymmetric syntheses involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. Molecular docking (AutoDock, Schrödinger) evaluates binding affinities for biological targets. Pair these with experimental circular dichroism (CD) to validate stereochemistry .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies (HPLC monitoring) show degradation at pH < 3 (acidic hydrolysis of oxazolidinone) or > 9 (base-induced ring opening). Thermal gravimetric analysis (TGA) reveals decomposition above 200°C. Store at 4°C in anhydrous conditions to prolong shelf life .

Q. What are the challenges in refining crystallographic data for large, flexible alkyl substituents?

Long alkyl chains introduce disorder in crystal lattices. Strategies include:

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping domains.
  • Restraints : Apply geometric constraints to C-C bond lengths (1.54 Å) and angles (109.5°) .

Q. How can contradictory bioactivity data across studies be addressed methodologically?

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition IC50_{50}) across multiple cell lines.
  • Metabolite profiling : Use LC-MS to identify degradation products that may skew results.
  • Structural analogs : Compare activity with fluorinated or truncated-chain derivatives to isolate key pharmacophores .

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